
1-Naphthalenol, 5,6,7,8-tetrahydro-6-(propylamino)-(hydrobromide),(R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Naphthalenol, 5,6,7,8-tetrahydro-6-(propylamino)-(hydrobromide),®-” is also known as (6S)-5,6,7,8-Tetrahydro-6-(propylamino)-1-naphthalenol . It is a substituted tetralin with potential research use in the study of neurobiology . The molecular weight is 205.30 and the molecular formula is C13H19NO .
Molecular Structure Analysis
The molecular structure of this compound consists of a naphthalenol group, which is a naphthalene molecule with a hydroxyl group attached. This is further substituted with a tetrahydro-6-(propylamino) group .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 205.30 . The predicted boiling point is 470.1±45.0 °C and the predicted density is 1.15 .
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Characteristics
1-Naphthalenol derivatives are studied extensively for their diverse applications in scientific research, ranging from their physical properties to biological activities. One notable example is the investigation into the crystal structure of a β-adrenergic stimulant closely related to 1-Naphthalenol derivatives. The study by Motohashi et al. (1980) determined the crystal structure through X-ray diffraction, revealing insights into the compound's conformation and potential interaction mechanisms with biological targets (Motohashi et al., 1980).
Photophysical Properties
Naphthalenediimide (NDI) derivatives, including those structurally similar to 1-Naphthalenol, exhibit unique photophysical properties, making them potential candidates for organic triplet photosensitizers. Research by Guo et al. (2012) explores the long-lived triplet excited states of NDIs, highlighting their applications in photooxidation and triplet-triplet annihilation upconversion processes (Guo et al., 2012).
Synthesis and Application in Organic Chemistry
The synthesis of complex molecules from simpler precursors is a critical area of research. For instance, the synthesis of (-)-ambrox starting from labdanolic acid, as discussed by Bolster et al. (2001), demonstrates the utility of 1-Naphthalenol derivatives in synthesizing bioactive molecules with significant commercial value (Bolster et al., 2001).
Materials Science and Self-Assembly
In materials science, the self-assembly of vesicles from amphiphilic aromatic amide-based oligomers derived from naphthalene-2,7-diamine showcases the potential of 1-Naphthalenol derivatives in creating structured materials. This research by Xu et al. (2009) contributes to the understanding of molecular interactions and assembly in the design of nanomaterials (Xu et al., 2009).
Biodegradation Pathways
The study of biodegradation pathways of polycyclic aromatic hydrocarbons (PAHs) involves compounds structurally related to 1-Naphthalenol. Zhang et al. (2004) provided evidence for the aromatic ring reduction in the biodegradation pathway of carboxylated naphthalene, which could shed light on environmental remediation strategies (Zhang et al., 2004).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(6R)-6-(propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.BrH/c1-2-8-14-11-6-7-12-10(9-11)4-3-5-13(12)15;/h3-5,11,14-15H,2,6-9H2,1H3;1H/t11-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWWFOPCZSIFKK-RFVHGSKJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCC2=C(C1)C=CC=C2O.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN[C@@H]1CCC2=C(C1)C=CC=C2O.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide](/img/structure/B2971372.png)
![(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone](/img/structure/B2971374.png)
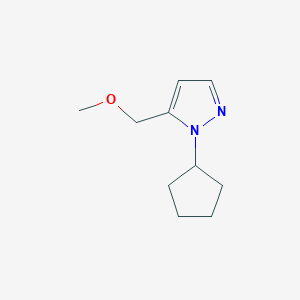
![3-(4-fluorophenyl)-2-[(2-imino-2H-chromen-3-yl)thio]quinazolin-4(3H)-one](/img/structure/B2971380.png)
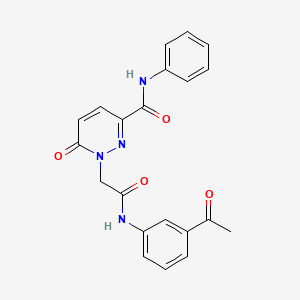
![8-(4-Methylbenzoyl)-6-[(3-methylphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2971383.png)
![ethyl 4-({[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl]acetyl}amino)benzoate](/img/structure/B2971384.png)

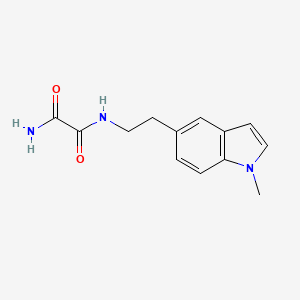
![N-[1-(2-Methylpropanoyl)pyrrolidin-3-yl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2971390.png)
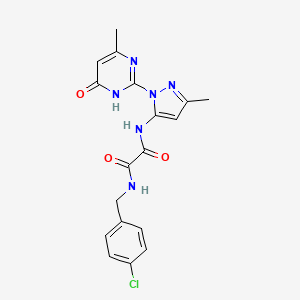
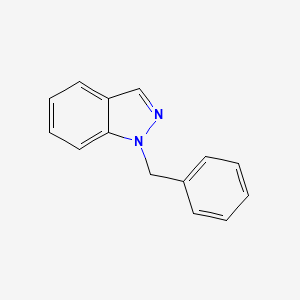
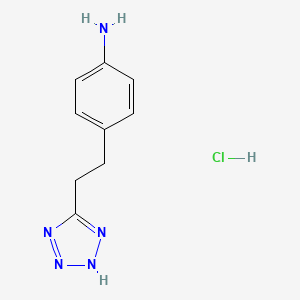
![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-3,4-difluorobenzamide](/img/structure/B2971395.png)